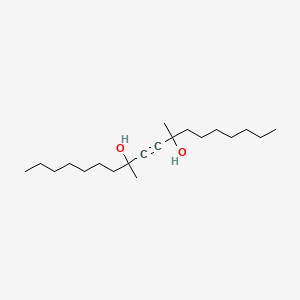![molecular formula C17H12O4 B13995270 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-16-9](/img/structure/B13995270.png)
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a hydroxyphenylmethyl group attached to the naphthalene-1,4-dione core. Naphthoquinones are known for their redox properties, making them valuable in biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is efficient, providing high yields and short reaction times . Another approach involves the Mannich reaction, where lawsone (2-hydroxynaphthalene-1,4-dione) reacts with aldehydes and amines to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through the three-component condensation reactions of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano-copper (II) oxide . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or methanol and catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Scientific Research Applications
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The molecular targets include enzymes involved in redox reactions and cellular pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthoquinone derivatives such as lawsone (2-hydroxynaphthalene-1,4-dione), juglone (5-hydroxy-1,4-naphthoquinone), and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) .
Uniqueness
What sets 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione apart is its unique combination of hydroxy and hydroxyphenylmethyl groups, which enhance its redox properties and biological activities. This makes it more versatile and effective in various applications compared to its analogs .
Properties
CAS No. |
6629-16-9 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[hydroxy-(2-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17-18,21H |
InChI Key |
VWQYYRWOWKXJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


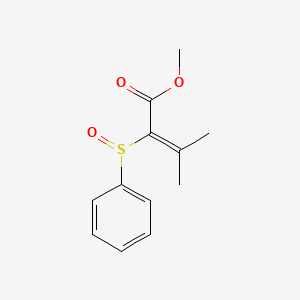
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
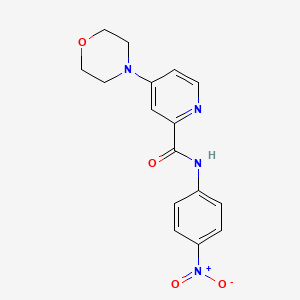
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
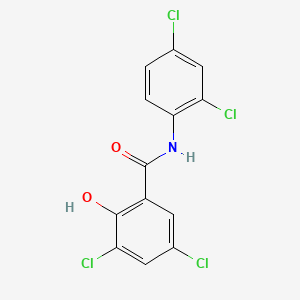
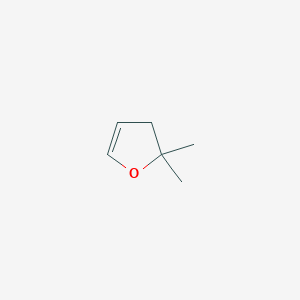
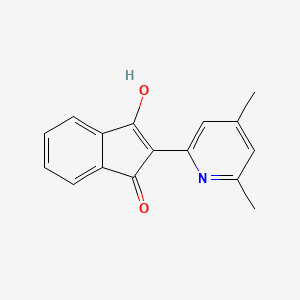
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)



